Diazene, bis(2-nitrophenyl)-
Description
Diazene, bis(2-nitrophenyl)- (theoretical molecular formula: C₁₂H₈N₄O₄) is a diazene derivative featuring two 2-nitrophenyl groups attached to a central N=N bond. Diazene compounds (R–N=N–R') are characterized by their azo linkage, which imparts unique electronic and structural properties. Nitro groups in the ortho position may influence steric hindrance, solubility, and reactivity compared to para-substituted derivatives.
Properties
Molecular Formula |
C12H8N4O4 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
bis(2-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16(19)20/h1-8H |
InChI Key |
QARMSQRZTXVCAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of diazene derivatives with nitro or related substituents:
Reactivity and Stability Trends
- Electron-Withdrawing Effects : Nitro groups are strong electron-withdrawing substituents, which polarize the azo bond (N=N) and reduce electron density. This increases susceptibility to reduction reactions. The trinitrophenyl derivative (CID 519640) exemplifies extreme electron deficiency, likely making it highly reactive .
- Halogen vs. Nitro Substitution : The iodo analog (CAS 638205-17-1) introduces heavy atoms, which could improve X-ray diffraction properties but reduce solubility in polar solvents .
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